
Thymidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine-d3, also known as DThyd-d3, is a deuterium-labeled form of Thymidine . It is a specific precursor of deoxyribonucleic acid (DNA) and is used as a cell synchronizing agent . Thymidine-d3 is a DNA synthesis inhibitor that can arrest cells at the G1/S boundary, prior to DNA replication .
Synthesis Analysis
Thymidine-d3 is involved in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway . The thymidine incorporation assay, a common assay, utilizes a strategy wherein a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .
Molecular Structure Analysis
The molecular formula of Thymidine-d3 is C10 2H3 H11 N2 O5 . Its molecular weight is 245.25 .
Chemical Reactions Analysis
Thymidine-d3 is a DNA synthesis inhibitor that can arrest cells at the G1/S boundary, prior to DNA replication . This suggests that Thymidine-d3 plays a crucial role in the cell cycle and DNA replication process.
Wissenschaftliche Forschungsanwendungen
Tracking DNA Synthesis
Thymidine analogues, including Thymidine-d3, can be inserted into replicating DNA, effectively tagging dividing cells and allowing their characterization . This is particularly useful in studies of cell division and DNA replication .
Cell Cycle Arrest
Thymidine-d3 can be used to arrest the cell cycle of human glioblastoma cells at the G1/S phase . This can be useful in cancer research, particularly in studies investigating the effects of various treatments on cell cycle progression .
Lymphocyte Proliferation Test (LPT)
In clinical settings, the metabolic incorporation of Thymidine-d3 into cellular DNA via a lymphocyte proliferation test (LPT) is a common method to determine cell proliferation . This can be particularly useful in immunology research, as it allows for the monitoring of lymphocyte responses .
DNA Damage and Apoptosis Studies
Thymidine-d3 can be used to study the DNA damage and apoptosis caused by various treatments. For example, it has been used to investigate the effects of tumor-treating fields on cancer cell lines .
Cancer Biology
Thymidine-d3 is often used in cancer biology research, particularly in studies investigating the effects of various treatments on cancer cell proliferation and survival .
Parasitology
Thymidine analogues, including Thymidine-d3, can be used in parasitology research. They can be used to track DNA synthesis in parasites, which can provide valuable insights into their life cycles and the effects of various treatments .
These are just a few of the many potential applications of Thymidine-d3 in scientific research. The full potential of Thymidine-d3 and related molecules in biomedical research remains to be explored .
Wirkmechanismus
Target of Action
Thymidine-d3, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, Thymidine kinase 2, mitochondrial, Nucleoside-specific channel-forming protein tsx, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell proliferation .
Mode of Action
Thymidine-d3 is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase . Thymidine-d3 is incorporated into dividing cells, and the level of this incorporation is proportional to the amount of cell proliferation .
Biochemical Pathways
Thymidine-d3 is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also involved in the salvage pathway where deoxythymidine monophosphate (dTMP) is produced by thymidine phosphorylation catalyzed by thymidine kinases (TK1 and TK2), and in the de novo pathway by deoxyuridylate (dUMP) methylation catalyzed by thymidylate synthase (TS) .
Pharmacokinetics
It is known that thymidine-d3 is non-toxic and as part of one of the four nucleosides in dna, it is a naturally occurring compound that exists in all living organisms and dna viruses .
Result of Action
The result of Thymidine-d3 action is the synchronization of cells in the S phase of the cell cycle . This synchronization is crucial for maintaining the proper timing and sequence of events in the cell cycle, ensuring accurate DNA replication and cell division .
Action Environment
The action of Thymidine-d3 can be influenced by various environmental factors. For instance, the availability of Thymidine-d3 can affect mutation rates. Both an excess and a deficiency of Thymidine-d3 during growth can increase mutation . Furthermore, the action of Thymidine-d3 can be influenced by the presence of other nucleotides and the overall metabolic state of the cell .
Zukünftige Richtungen
Recent studies suggest that Thymidine-d3 could have potential applications in cancer treatment. For instance, one study found that Thymidine can inhibit the DNA damage and apoptosis caused by tumor-treating fields (TTFields), suggesting that combining TTFields and conventional treatments, such as chemotherapy, may enhance prognosis and decrease side effects compared with those of TTFields or conventional treatments alone .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-BXKFBODDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

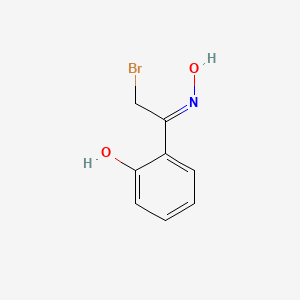
![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
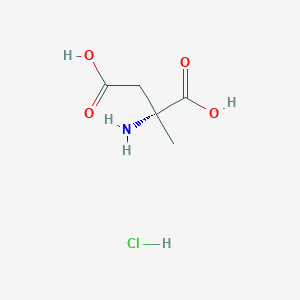
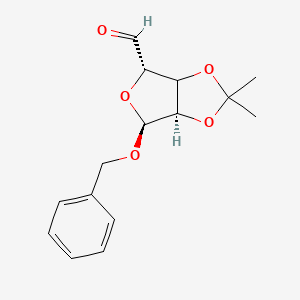
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
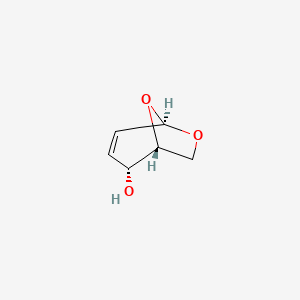
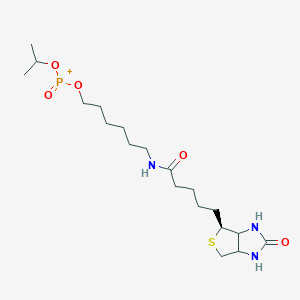
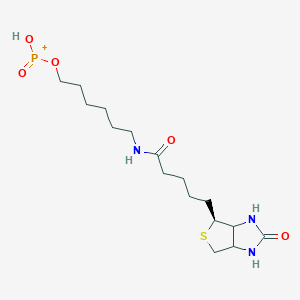
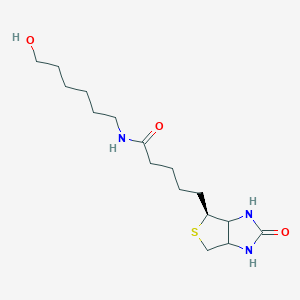
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)